

Spectroscopic Profile of 2,5-Difluoroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Difluoroaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,5-Difluoroaniline**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **2,5-Difluoroaniline** are summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **2,5-Difluoroaniline** in Chloroform-d (CDCl₃) exhibits distinct signals for the aromatic protons and the amine group protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constants (J) in Hz
H-6	6.885	ddd	$J(\text{H,H}) = 8.8$, $J(\text{H,F}) = 10.6$, 5.1
H-4	6.46	ddd	$J(\text{H,H}) = 8.8$, 3.0 , $J(\text{H,F}) = 9.6$, 7.1
H-3	6.35	ddd	$J(\text{H,H}) = 3.0$, $J(\text{H,F}) = 8.1$, 3.6
-NH ₂	3.70	br s	-

ddd: doublet of doublet of doublets, br s: broad singlet

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are reported in ppm.

Carbon Assignment	Chemical Shift (δ) in ppm
C-2 (C-F)	160.2 (d, $^1\text{JCF} = 240.2$ Hz)
C-5 (C-F)	150.8 (d, $^1\text{JCF} = 235.5$ Hz)
C-1 (C-NH ₂)	136.4 (dd, $J = 11.5$, 2.3 Hz)
C-6	115.5 (dd, $J = 24.1$, 8.1 Hz)
C-4	105.1 (dd, $J = 27.2$, 3.1 Hz)
C-3	99.8 (dd, $J = 29.5$, 3.1 Hz)

d: doublet, dd: doublet of doublets

¹⁹F NMR (Fluorine-19 NMR) Data

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. Chemical shifts are referenced to CFCl₃.

Fluorine Assignment	Chemical Shift (δ) in ppm
F-2	-118.5 to -122.5
F-5	-138.0 to -142.0

Infrared (IR) Spectroscopy

The IR spectrum of **2,5-Difluoroaniline** reveals characteristic vibrational frequencies corresponding to its functional groups.

Wavenumber (cm^{-1})	Vibrational Mode	Intensity
3480 - 3350	N-H Stretch (asymmetric and symmetric)	Medium
3080 - 3010	Aromatic C-H Stretch	Medium
1620 - 1580	N-H Bend and Aromatic C=C Stretch	Strong
1520 - 1470	Aromatic C=C Stretch	Strong
1330 - 1250	C-N Stretch (aromatic amine)	Strong
1250 - 1150	C-F Stretch	Strong
900 - 675	Aromatic C-H Out-of-Plane Bend	Strong

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) data provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity (%)	Assignment
129	100	[M] ⁺ (Molecular Ion)
110	15	[M - F] ⁺
102	25	[M - HCN] ⁺
83	10	[M - F - HCN] ⁺

Experimental Workflows and Protocols

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like **2,5-Difluoroaniline** is depicted below. This process ensures the acquisition of high-quality and reproducible data.

General Workflow for Spectroscopic Analysis

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Caption: General Workflow for Spectroscopic Analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **2,5-Difluoroaniline** and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.
- **¹H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. A spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.
- **¹³C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are generally required due to the low natural abundance of ¹³C.
- **¹⁹F NMR Acquisition:** Acquire the fluorine spectrum. A spectral width of -250 to 0 ppm is typically used. Proton decoupling can be applied to simplify the spectrum.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a neat liquid sample, place a drop of **2,5-Difluoroaniline** directly onto the ATR crystal or between two salt plates (e.g., NaCl or KBr).^{[1][2]} For a solution, dissolve a small amount of the sample in a suitable transparent solvent (e.g., CCl₄) and place it in a liquid transmission cell.^{[1][2]}
- **Instrument Setup:** Record a background spectrum of the empty ATR crystal or the salt plates/solvent-filled cell.^[3] This will be subtracted from the sample spectrum.

- Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm^{-1} .^[3] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.^[3]
- Data Processing: Perform automatic background subtraction. Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the **2,5-Difluoroaniline** sample into the mass spectrometer. For volatile liquids, a direct insertion probe or injection into a gas chromatograph (GC-MS) can be used.
- Ionization: Utilize Electron Ionization (EI) as the ionization method.^{[4][5][6]} Set the electron energy to a standard value of 70 eV to induce fragmentation and generate a reproducible mass spectrum.^{[5][7]}
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion.
- Data Processing: The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion. The molecular ion peak and major fragment ions are identified.

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